(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile
Description
(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes methoxy, methylbenzyl, and phenylsulfonyl groups
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-18-8-6-7-9-20(18)17-29-23-13-12-19(15-24(23)28-2)14-22(16-25)30(26,27)21-10-4-3-5-11-21/h3-15H,17H2,1-2H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGVBCLYTQWOBT-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the methoxyphenyl intermediate: This involves the methoxylation of a phenyl ring.
Attachment of the methylbenzyl group: This step involves the reaction of the methoxyphenyl intermediate with a methylbenzyl halide under basic conditions.
Introduction of the phenylsulfonyl group: This is achieved through sulfonylation using a phenylsulfonyl chloride reagent.
Formation of the prop-2-enenitrile moiety: This final step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbenzyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylsulfonyl derivatives.
Scientific Research Applications
(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile: shares similarities with other compounds that have methoxy, methylbenzyl, and phenylsulfonyl groups.
Organochlorine compounds: These include compounds like trichloroethylene and chloroform, which have similar structural features and chemical properties.
Volatile organic compounds: Compounds like benzene, toluene, ethylbenzene, and xylene, which are known for their environmental impact and chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
